1-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a methylpyridinyl group, and a pyrrolidine carboxamide moiety
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the ethoxyphenyl and methylpyridinyl groups, and the final coupling to form the carboxamide. The specific reaction conditions and reagents used can vary, but common methods include:
Formation of the Pyrrolidine Ring: This step often involves the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, using reagents such as ethyl iodide and a suitable catalyst.
Introduction of the Methylpyridinyl Group: This step may involve nucleophilic substitution reactions, using reagents such as methyl iodide and a suitable base.
Coupling to Form the Carboxamide: The final step typically involves the reaction of the intermediate with a suitable amine, such as 4-methylpyridin-2-amine, under conditions that promote amide bond formation.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the specific functional groups present and the reaction conditions.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biological processes, providing insights into the molecular mechanisms underlying various physiological and pathological conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, and in the optimization of industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways and physiological responses. The specific molecular targets and pathways involved can vary depending on the context and the specific application of the compound.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-ethoxyphenyl)-3-(4-methylpyridin-2-yl)urea: This compound has a similar structure but contains a urea moiety instead of a carboxamide group.
1-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxylic acid: This compound is similar but contains a carboxylic acid group instead of a carboxamide group.
1-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxylate: This compound is similar but contains a carboxylate group instead of a carboxamide group.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-3-25-16-6-4-15(5-7-16)22-12-14(11-18(22)23)19(24)21-17-10-13(2)8-9-20-17/h4-10,14H,3,11-12H2,1-2H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJGKESWJQZBSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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